molecular formula C8H7NO2S B14667955 1-Ethenylsulfanyl-4-nitrobenzene CAS No. 42150-17-4

1-Ethenylsulfanyl-4-nitrobenzene

Cat. No.: B14667955
CAS No.: 42150-17-4
M. Wt: 181.21 g/mol
InChI Key: UQVWRAHWBDXPJR-UHFFFAOYSA-N
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Description

1-Ethenylsulfanyl-4-nitrobenzene is an organic compound characterized by the presence of an ethenylsulfanyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylsulfanyl-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethenylsulfanyl group and the nitro group onto the benzene ring. One common method involves the nitration of 1-ethenylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylsulfanyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, ethanol.

Major Products:

    Oxidation: 1-Ethenylsulfinyl-4-nitrobenzene, 1-Ethenylsulfonyl-4-nitrobenzene.

    Reduction: 1-Ethenylsulfanyl-4-aminobenzene.

    Substitution: 1-Ethenylsulfanyl-4-hydroxybenzene.

Scientific Research Applications

1-Ethenylsulfanyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethenylsulfanyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The ethenylsulfanyl group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethenylsulfanyl-4-nitrobenzene is unique due to the presence of both an ethenylsulfanyl group and a nitro group on the benzene ring.

Properties

IUPAC Name

1-ethenylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWRAHWBDXPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522269
Record name 1-(Ethenylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42150-17-4
Record name 1-(Ethenylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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